

An In-depth Technical Guide to 4-Bromothiobenzamide: Physicochemical Properties and Synthetic Protocols

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Compound of Interest

Compound Name: 4-Bromothiobenzamide

Cat. No.: B1270958

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **4-Bromothiobenzamide**, a versatile building block in organic synthesis and medicinal chemistry. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and key structural information.

Core Properties and Identifiers

4-Bromothiobenzamide, with the CAS Number 26197-93-3, is a notable organic compound due to its unique structural features and reactivity.^[1] It is also known by its synonym, p-Bromothiobenzamide.^[1] The presence of a bromine atom and a thioamide functional group makes it a valuable intermediate in the synthesis of various heterocyclic compounds, including thiourea, thiazole, and thiazolidine derivatives, which are of significant interest in pharmaceutical research.

The fundamental identifiers and properties of **4-Bromothiobenzamide** are summarized in the table below for easy reference.

Property	Value	Source
CAS Number	26197-93-3	[1]
Molecular Formula	C ₇ H ₆ BrNS	[1]
Molecular Weight	216.10 g/mol	[1]
Appearance	Yellow solid	
Melting Point	139-143 °C	[1]

Physicochemical Data

A thorough understanding of the physicochemical properties of **4-Bromothiobenzamide** is essential for its application in synthesis and drug design.

Boiling Point and Solubility

While an experimental boiling point for **4-Bromothiobenzamide** is not readily available in the literature, the boiling point of the parent compound, thiobenzamide, is reported to be 180 °C.[2][3][4] It is anticipated that the introduction of a bromine atom would lead to a higher boiling point for **4-Bromothiobenzamide** due to increased molecular weight and stronger intermolecular forces.

Qualitative solubility information suggests that **4-Bromothiobenzamide** is slightly soluble in water.[3][5] Thioamides, in general, exhibit varied solubility in organic solvents, a property that is crucial for reaction setup and purification.[6] Detailed quantitative solubility data in common organic solvents like ethanol, DMSO, and chloroform is not extensively reported. However, a general understanding of the solubility of related compounds can provide valuable guidance.

Solvent	Expected Solubility
Water	Slightly Soluble[3][5]
Ethanol	Data not available
Dimethyl Sulfoxide (DMSO)	Data not available
Chloroform	Data not available

Spectral Data

Spectroscopic data is fundamental for the structural elucidation and characterization of **4-Bromothiobenzamide**. While full spectral data with peak assignments are not widely published, the availability of ^{13}C NMR, FTIR, and GC-MS spectra has been noted in spectral databases.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^{13}C NMR: The ^{13}C NMR spectrum of a thioamide typically shows the thio-carbonyl carbon resonance in the range of 200–210 ppm, which is significantly downfield compared to the carbonyl carbon of an amide.[7]
- ^1H NMR: The proton NMR spectrum would provide information on the aromatic protons and the protons of the thioamide group.

Infrared (IR) Spectroscopy: The IR spectrum of a thioamide is characterized by a C=S stretching vibration, which typically appears around $1120 \pm 20 \text{ cm}^{-1}$. [7] This is a key difference from the C=O stretch of an amide, which is observed at a much higher wavenumber ($1660 \pm 20 \text{ cm}^{-1}$). [7]

Mass Spectrometry (MS): The mass spectrum of **4-Bromothiobenzamide** is expected to show a characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks of nearly equal intensity at m/z values separated by two units.

Chemical Properties and Reactivity

Thioamides, including **4-Bromothiobenzamide**, exhibit a rich and diverse reactivity profile, making them valuable synthetic intermediates.

Reactivity with Electrophiles and Nucleophiles

The thioamide functional group is more reactive towards both electrophiles and nucleophiles compared to its amide counterpart.[7][8] The sulfur atom can act as a nucleophile, reacting with various electrophiles.[8][9] Conversely, the carbon atom of the C=S bond is electrophilic and susceptible to nucleophilic attack.[8][9] This dual reactivity allows for a wide range of chemical transformations.

Recent studies have explored the ground-state-destabilization of thioamides to enhance their reactivity in transamidation reactions, highlighting the potential for chemoselective manipulation of the thioamide bond.[9][10][11]

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and characterization of **4-Bromothiobenzamide**.

Synthesis of 4-Bromothiobenzamide

A common method for the synthesis of **4-Bromothiobenzamide** involves the reaction of 4-bromobenzonitrile with a sulfur source. One detailed protocol is as follows:

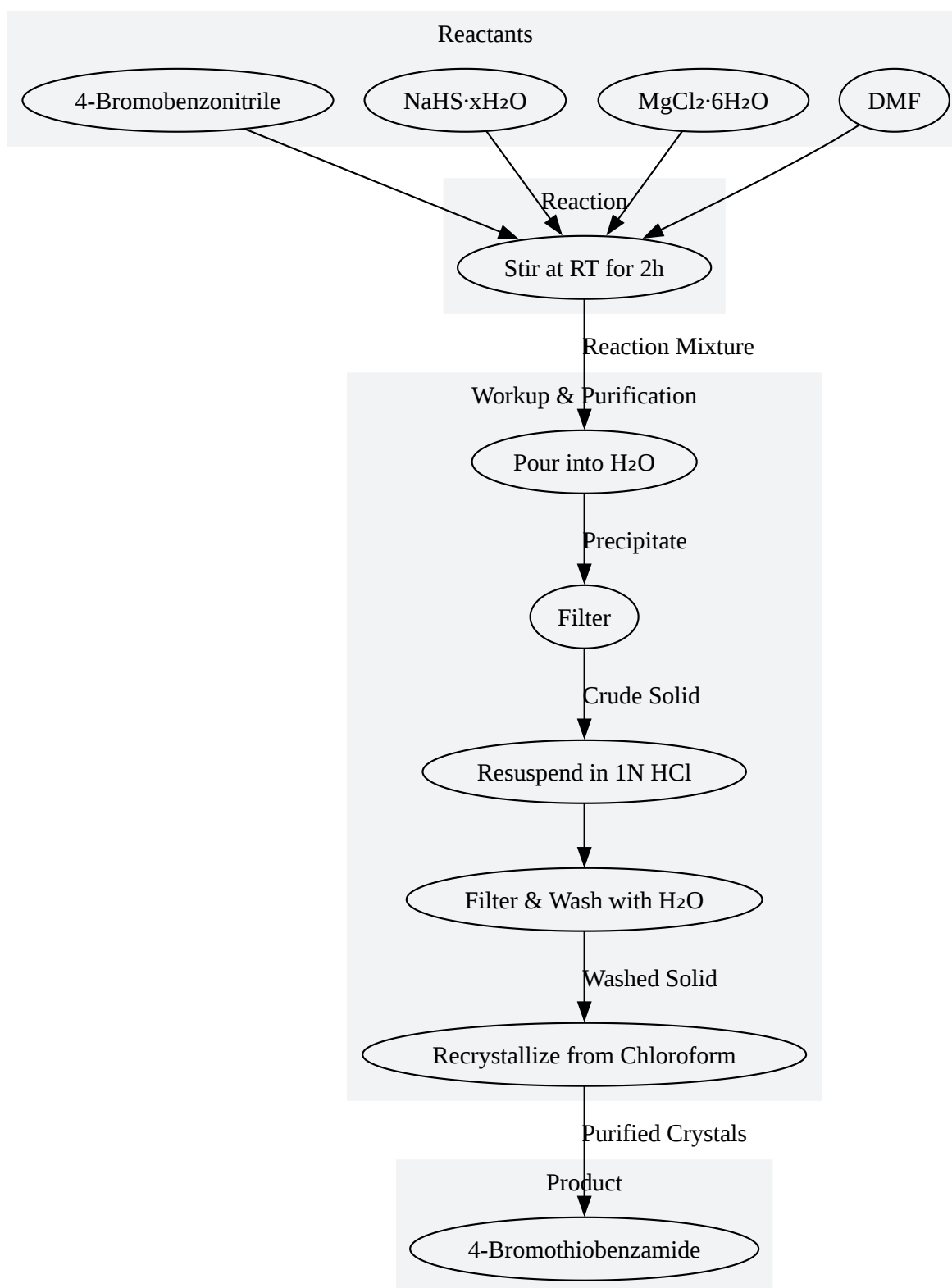
Materials:

- 4-Bromobenzonitrile
- 70% Sodium hydrogen sulfide hydrate
- Magnesium chloride hexahydrate
- Dimethylformamide (DMF)
- 1 N Hydrochloric acid (HCl)
- Water
- Chloroform

Procedure:

- Prepare a slurry of 70% sodium hydrogen sulfide hydrate (21.98 mmol) and magnesium chloride hexahydrate (10.99 mmol) in 40 mL of DMF.
- Add 4-bromobenzonitrile (11.0 mmol) to the slurry.
- Stir the mixture at room temperature for 2 hours.

- Pour the resulting mixture into 100 mL of water.
- Collect the precipitated solid by filtration.
- Resuspend the obtained product in 50 mL of 1 N HCl and stir for another 30 minutes.
- Filter the solid and wash it with an excess of water.
- Recrystallize the product from chloroform to obtain crystals of 4-bromobenzothioamide suitable for further analysis.[\[7\]](#)[\[12\]](#)



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